(6-Methylpyridazin-3-yl)methanamine dihydrochloride chemical properties
(6-Methylpyridazin-3-yl)methanamine dihydrochloride chemical properties
An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine dihydrochloride: Properties, Synthesis, and Applications in Chemical Research
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in FDA-approved pharmaceuticals.[1] Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1] This designation highlights its ability to serve as a versatile framework for developing ligands that can bind to a diverse range of biological targets.[1] (6-Methylpyridazin-3-yl)methanamine dihydrochloride (CAS: 1630907-25-3) is a key exemplar of this class, functioning as a crucial building block for synthetic chemists.[2][3][4] Its structure, featuring a reactive primary aminomethyl group and a modifiable pyridazine ring, presents a valuable starting point for constructing more complex molecules in drug discovery programs.
This technical guide provides a comprehensive overview of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into its core chemical properties, proposes a representative synthetic pathway, discusses its applications as a molecular scaffold, and outlines critical safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
(6-Methylpyridazin-3-yl)methanamine dihydrochloride is the hydrochloride salt form of the parent compound (6-Methylpyridazin-3-yl)methanamine. The dihydrochloride formulation enhances the compound's stability and often improves its solubility in aqueous media, which is a desirable characteristic for both chemical reactions and biological screening.[1]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | [2] |
| CAS Number | 1630907-25-3 | [2][3] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [2][3] |
| Molecular Weight | 196.08 g/mol | [3][5] |
| Canonical SMILES | CC1=NN=C(C=C1)CN.Cl.Cl | [2] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2][3] |
| Predicted LogP | 1.08732 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Stability and Storage
The compound is generally stable under standard ambient conditions.[6] For long-term preservation of its integrity, proper storage is crucial. It should be kept in a tightly sealed container in a dry, well-ventilated area.[6] Several suppliers recommend refrigerated or frozen storage (-20°C) to minimize degradation from moisture and other environmental factors.[3]
Synthesis and Reactivity
While specific, peer-reviewed synthetic procedures for (6-Methylpyridazin-3-yl)methanamine dihydrochloride are not extensively detailed in public literature, a plausible and efficient pathway can be constructed based on established methodologies in pyridazine chemistry. The following represents a logical, multi-step synthesis starting from a commercially available precursor.
Proposed Synthetic Pathway
A common strategy for introducing an aminomethyl group onto a heterocyclic ring involves the reduction of a nitrile intermediate. This approach offers high yields and utilizes readily available reagents.
Caption: Proposed synthetic route to the target compound.
Expert Rationale and Protocol
The causality behind this proposed synthesis lies in the functional group transformations. The initial step is a nucleophilic aromatic substitution, where the cyanide ion displaces the chloride on the electron-deficient pyridazine ring. The subsequent reduction of the nitrile to a primary amine is a robust and well-documented transformation.
Representative Protocol: Step 2 - Reduction and Salt Formation
This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. An inert atmosphere is critical because lithium aluminum hydride (LiAlH₄) reacts violently with water.
-
Reagent Suspension: Under a positive pressure of nitrogen, suspend LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 3-Cyano-6-methylpyridazine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The slow addition is necessary to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Self-Validating System): Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.
-
Extraction and Isolation: Filter the resulting slurry and wash the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Methylpyridazin-3-yl)methanamine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (2.0 equivalents) in the same solvent. The dihydrochloride salt will typically precipitate out of the solution.
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Final Product: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Purity should be confirmed by NMR spectroscopy and mass spectrometry.
Reactivity
The primary amine of the title compound is a potent nucleophile, making it an ideal handle for derivatization through reactions such as acylation, alkylation, and reductive amination. This allows for the facile attachment of various pharmacophores to the pyridazine scaffold.
Applications in Research and Drug Development
(6-Methylpyridazin-3-yl)methanamine dihydrochloride is primarily utilized as a versatile building block in the synthesis of larger, more complex molecules for biological screening.[5] Its value is rooted in the established importance of the pyridazine moiety in medicinal chemistry. For instance, derivatives of 6-chloropyridazine have been synthesized and identified as potent agents targeting neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating the scaffold's utility in neuroscience research.[7]
The compound provides a rigid core structure with a flexible linker (the methyl group) to a key interaction point (the amine). This allows medicinal chemists to systematically explore the chemical space around a biological target to establish Structure-Activity Relationships (SAR).
Caption: Versatility as a scaffold for drug discovery.
Safety, Handling, and Spectroscopic Data
As with any laboratory chemical, proper safety precautions are paramount. The toxicological properties of this specific compound have not been thoroughly investigated, warranting careful handling.[6]
Table 2: GHS Hazard Information
| Pictogram | Code | Hazard Statement | Source |
| Warning | H302 | Harmful if swallowed | [2] |
| Warning | H315 | Causes skin irritation | [2] |
| Warning | H319 | Causes serious eye irritation | [2] |
| Warning | H335 | May cause respiratory irritation | [2] |
Handling Recommendations
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[6]
Spectroscopic Characterization
While experimental spectroscopic data (NMR, IR, MS) are not widely published, they can typically be requested from the chemical supplier.[8] However, computational tools provide predicted data that can be useful for preliminary identification.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 124.08693 | 123.7 |
| [M+Na]⁺ | 146.06887 | 132.7 |
| Data for the free base form of the compound. Source:[9] |
For any research application, it is imperative to perform empirical characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm the identity, purity, and structural integrity of the material before use.
Conclusion
(6-Methylpyridazin-3-yl)methanamine dihydrochloride stands out as a valuable and versatile chemical building block. Its pyridazine core, recognized as a privileged scaffold, combined with a strategically placed and reactive aminomethyl group, makes it a high-potential starting material for the synthesis of novel compounds in drug discovery and chemical biology. Understanding its physicochemical properties, synthetic accessibility, and handling requirements enables researchers to effectively leverage this compound in the creation of next-generation therapeutics and chemical probes.
References
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PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]
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PubChemLite. (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3). [Link]
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Chemsigma. (6-Methylpyridazin-3-yl)MethanaMine dihydrochloride. [Link]
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Pharmaffiliates. 6-Chloro-4-methylpyridazin-3-amine. [Link]
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Rlavie. (6-chloropyridazin-3-yl)methanamine hydrochloride. [Link]
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PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. National Center for Biotechnology Information. [Link]
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